![molecular formula C20H21N B1244701 1-(4-Butylbenzyl)Isoquinoline](/img/structure/B1244701.png)
1-(4-Butylbenzyl)Isoquinoline
Overview
Description
1-(4-butylbenzyl)isoquinoline is a member of the class of isoquinolines that is 1-benzylisoquinoline carrying an additional butyl substituent at position 4 on the phenyl ring.
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Isoquinolines : Research demonstrates various methods for synthesizing isoquinoline derivatives, which include 1-(4-Butylbenzyl)Isoquinoline. One study outlines the synthesis of 5-substituted isoquinolin-1-ones, a category that could encompass 1-(4-Butylbenzyl)Isoquinoline, through a one-pot Curtius rearrangement of substituted 3-phenylpropenoyl azides and subsequent cyclisation (Berry et al., 1997). Another relevant synthesis pathway involves the coupling of beta-keto esters and 2-halobenzylamines to form 1,2-dihydroisoquinolines, which can then be dehydrogenated to produce substituted isoquinolines (Wang et al., 2008).
Biological and Pharmacological Research
- Phosphodiesterase Inhibition : Some isoquinoline derivatives, such as 1-(4-Butylbenzyl)Isoquinoline, have been studied for their potential as phosphodiesterase inhibitors, which are relevant in various physiological and pathological processes (Walker et al., 1983).
Environmental Applications
- Anaerobic Biodegradation : Isoquinolines, including derivatives like 1-(4-Butylbenzyl)Isoquinoline, have been researched for their removal during the anaerobic digestion of municipal sludge, indicating their relevance in environmental and waste management applications (Parker et al., 1994).
Chemical Analysis and Methodologies
- Mass Spectrometry Studies : The study of substituted isoquinolines using mass spectrometry, including collision-induced dissociation, provides insights into their structural and chemical properties, which are essential for understanding compounds like 1-(4-Butylbenzyl)Isoquinoline (Thevis et al., 2008).
properties
Product Name |
1-(4-Butylbenzyl)Isoquinoline |
---|---|
Molecular Formula |
C20H21N |
Molecular Weight |
275.4 g/mol |
IUPAC Name |
1-[(4-butylphenyl)methyl]isoquinoline |
InChI |
InChI=1S/C20H21N/c1-2-3-6-16-9-11-17(12-10-16)15-20-19-8-5-4-7-18(19)13-14-21-20/h4-5,7-14H,2-3,6,15H2,1H3 |
InChI Key |
WCAVKYHIWOXXMB-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)CC2=NC=CC3=CC=CC=C32 |
Canonical SMILES |
CCCCC1=CC=C(C=C1)CC2=NC=CC3=CC=CC=C32 |
synonyms |
1-(4-butylbenzyl)isoquinoline |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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